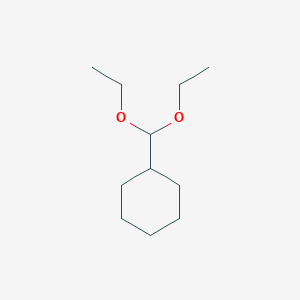
Cyclohexane, (diethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, (diethoxymethyl)- is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring with a diethoxymethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane, (diethoxymethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexane with diethoxymethane in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the diethoxymethyl group on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of cyclohexane, (diethoxymethyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, (diethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, (diethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexane, (diethoxymethyl)- involves its interaction with specific molecular targets. The diethoxymethyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Uniqueness
Cyclohexane, (diethoxymethyl)- is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other cyclohexane derivatives.
Properties
CAS No. |
14315-64-1 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
diethoxymethylcyclohexane |
InChI |
InChI=1S/C11H22O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
AQWRIVDSJKJUER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















